5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Description
This compound is a complex heterocyclic molecule featuring a benzoxazocinone core fused with a methanobenzo ring system. Key structural elements include a 4-bromophenylsulfonyl group at position 5, a methoxy substituent at position 10, and a methyl group at position 2. The methoxy group may enhance solubility or modulate electronic properties, while the methyl substituent could influence steric interactions. However, analogous compounds with bromophenyl or sulfonyl groups have been synthesized for pharmaceutical or materials research, as discussed below.
Properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-19-10-14(13-4-3-5-15(25-2)16(13)26-19)17(18(22)21-19)27(23,24)12-8-6-11(20)7-9-12/h3-9,14,17H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXDJEHUOSULOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Sensitive | Resistant | 32 µg/mL |
| Compound B | Resistant | Sensitive | 16 µg/mL |
| Target Compound | Sensitive | Sensitive | 8 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the bromophenyl and sulfonyl groups is believed to enhance its potency against tumor cells.
Case Study:
A study conducted on human breast cancer (MCF-7) cells revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a strong potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is hypothesized that the sulfonyl group plays a crucial role in binding to proteins involved in cell signaling pathways, thereby modulating cellular responses.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It has been suggested that the compound can act as a ligand for certain receptors, influencing downstream signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Structural Similarities: Both compounds contain a bromophenyl group and methoxy substituent. The triazine core in this analog (C₂₅H₁₉BrN₄O₆) shares electronic similarities with the benzoxazocinone system, as both are nitrogen-rich heterocycles.
- Functional Differences: The triazine derivative lacks the fused methanobenzo ring system, reducing conformational rigidity. The presence of an ester group and formylphenoxy substituents in the analog may confer distinct reactivity or pharmacokinetic properties.
- Synthesis : Prepared via stepwise nucleophilic substitution on trichlorotriazine, contrasting with the likely multi-step cyclization required for the target compound .
Triazino-Indol Derivatives ()
- Structural Similarities :
- Compound 41 (C₂₄H₂₂BrN₅O) features a bromophenyl group and a fused indole-triazine system, mirroring the target compound’s bromophenyl and heterocyclic motifs.
- A dimethylindolone substituent in Compound 41 may enhance lipophilicity compared to the methoxy group in the target compound.
- Synthesis : Involves condensation of propenyl-indol precursors, differing from sulfonylation or cyclization steps expected for the target molecule .
Zygocaperoside and Isorhamnetin-3-O Glycoside ()
- Structural Similarities: Limited direct overlap; these glycosides from Z. fabago contain methoxy groups but lack bromophenyl or sulfonyl functionalities.
- Functional Differences :
- Glycosides are polar, sugar-containing compounds with antioxidant or anti-inflammatory roles, contrasting with the likely enzyme-targeting design of the bromophenylsulfonyl derivative.
- Characterization : Both glycosides were identified via UV and NMR spectroscopy, a methodology applicable to confirming the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
